1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide
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Overview
Description
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the carboxamide group: This can be done through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-hexylpiperidine-3-carboxamide
- 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-butylpiperidine-3-carboxamide
Comparison: Compared to similar compounds, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide may exhibit unique properties due to the specific length of its alkyl chain. This can influence its binding affinity, solubility, and overall biological activity, making it a distinct candidate for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-pentylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O4S/c1-3-4-5-10-20-18(22)14-7-6-11-21(13-14)26(23,24)17-12-15(19)8-9-16(17)25-2/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNKXLDXEBUZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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